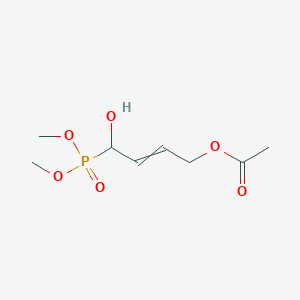
4-(Dimethoxyphosphoryl)-4-hydroxybut-2-en-1-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dimethoxyphosphoryl)-4-hydroxybut-2-en-1-yl acetate is an organophosphorus compound that features a phosphoryl group, a hydroxy group, and an acetate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethoxyphosphoryl)-4-hydroxybut-2-en-1-yl acetate can be achieved through a multi-step process involving the reaction of appropriate starting materials. One common method involves the reaction of dimethyl phosphite with an appropriate alkene under controlled conditions to form the phosphorylated intermediate. This intermediate is then subjected to further reactions to introduce the hydroxy and acetate groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in a form suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Dimethoxyphosphoryl)-4-hydroxybut-2-en-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The phosphoryl group can be reduced under specific conditions.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of reduced phosphorus-containing compounds.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-(Dimethoxyphosphoryl)-4-hydroxybut-2-en-1-yl acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(Dimethoxyphosphoryl)-4-hydroxybut-2-en-1-yl acetate involves its interaction with molecular targets through its functional groups. The phosphoryl group can participate in phosphorylation reactions, while the hydroxy and acetate groups can engage in hydrogen bonding and esterification reactions. These interactions can modulate various biochemical pathways and molecular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethyl phosphonoacetate: Similar in having a phosphonate group but differs in the ester and alkene functionalities.
Dimethyl phosphite: Contains a phosphite group and is used as a precursor in the synthesis of phosphorylated compounds.
Ethyl 2-(dimethoxyphosphoryl)acetate: Similar in structure but with different alkyl groups.
Eigenschaften
CAS-Nummer |
820233-24-7 |
|---|---|
Molekularformel |
C8H15O6P |
Molekulargewicht |
238.17 g/mol |
IUPAC-Name |
(4-dimethoxyphosphoryl-4-hydroxybut-2-enyl) acetate |
InChI |
InChI=1S/C8H15O6P/c1-7(9)14-6-4-5-8(10)15(11,12-2)13-3/h4-5,8,10H,6H2,1-3H3 |
InChI-Schlüssel |
PYXLZBLQORDJDU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC=CC(O)P(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


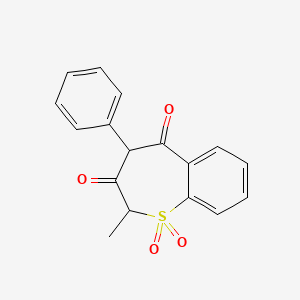
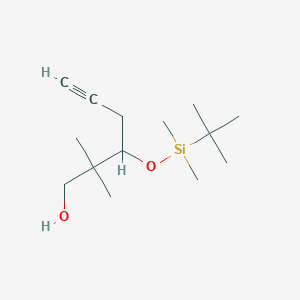

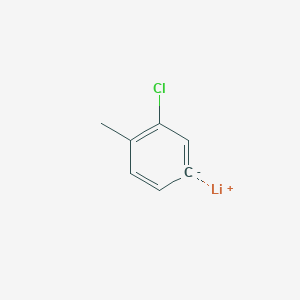

![4-Ethyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14224784.png)
![N-[2,5-Bis(heptyloxy)phenyl]-2-methoxyacetamide](/img/structure/B14224788.png)
![Pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-oxazolyl]-](/img/structure/B14224792.png)

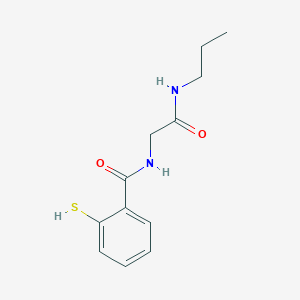
![1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)thio]-](/img/structure/B14224819.png)

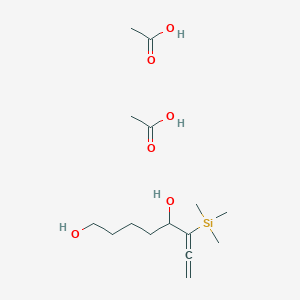
![{[2-(Cyclopent-3-en-1-ylidene)ethoxy]methoxy}(trimethyl)silane](/img/structure/B14224831.png)
